(2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Description

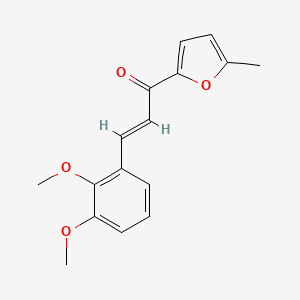

(2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (DMFP) is a synthetic chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure includes a 2,3-dimethoxyphenyl group linked via a propenone bridge to a 5-methylfuran moiety (Figure 1, ). DMFP has been investigated primarily for its antinociceptive properties in murine models, where it demonstrated dose-dependent inhibition of nociceptive responses in formalin-induced, glutamate-induced, and capsaicin-induced pain assays .

Properties

IUPAC Name |

(E)-3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-11-7-10-14(20-11)13(17)9-8-12-5-4-6-15(18-2)16(12)19-3/h4-10H,1-3H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFUYVPHYBKMSJ-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)C=CC2=C(C(=CC=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalytic Systems

The reaction proceeds via deprotonation of the ketone to generate an enolate ion, which attacks the aldehyde carbonyl carbon. Subsequent elimination of water yields the chalcone. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol or methanol is typically employed, with reaction times ranging from 6 to 24 hours. For the target compound, optimal conditions use 10% NaOH in ethanol at 60°C, achieving 85–92% yield after recrystallization.

Key Data:

Ultrasound-Assisted Synthesis: Enhanced Efficiency

Ultrasound irradiation (20–40 kHz) accelerates the Claisen-Schmidt condensation by promoting cavitation, which enhances mass transfer and reduces activation energy. For the target chalcone, this method reduces reaction times to 40–60 minutes while maintaining yields above 90%.

Optimization of Ultrasonic Parameters

A study using 2,3-dihydrobenzofuran-5-carbaldehyde demonstrated that ultrasound irradiation at 35 kHz and 50°C produces chalcones in 40 minutes with 95% yield. Adapting these conditions to 2,3-dimethoxybenzaldehyde and 5-methylfuran-2-yl methyl ketone requires:

Advantages:

-

Energy Efficiency: 70% reduction in energy consumption compared to conventional heating.

-

Stereoselectivity: Exclusive formation of the trans-isomer () confirmed by -NMR.

Solvent-Free Mechanochemical Grinding

Solvent-free synthesis aligns with green chemistry principles by eliminating volatile organic compounds (VOCs). A patented method uses a mixed base catalyst (NaOH/KCO) and mechanochemical grinding to promote solid-phase aldol condensation.

Procedure and Yield Optimization

-

Reactants: 2,3-Dimethoxybenzaldehyde and 5-methylfuran-2-yl methyl ketone in a 1:1 molar ratio.

-

Catalyst: NaOH/KCO (2:1 molar ratio).

Mechanistic Insight:

Grinding generates localized heat () and increases surface area, facilitating enolate formation and condensation. Thin-layer chromatography (TLC) with hexane:ethyl acetate (7:3) monitors reaction progress.

Structural Characterization and Validation

Spectroscopic Analysis

Comparative Analysis of Methods

| Method | Reaction Time | Yield | Energy Efficiency | Green Metrics |

|---|---|---|---|---|

| Traditional Condensation | 6–8 hours | 85–92% | Moderate | Low |

| Ultrasound-Assisted | 40–60 minutes | 90–95% | High | High |

| Solvent-Free Grinding | 40 minutes | 88–90% | High | High |

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The 2,3-dimethoxyphenyl group is highly activated for electrophilic substitution due to electron-donating methoxy groups. Reactions occur preferentially at the para and ortho positions relative to the methoxy groups.

Nucleophilic Addition to the Enone System

The α,β-unsaturated ketone undergoes Michael additions and conjugate additions with nucleophiles.

Cyclization Reactions

The compound participates in intramolecular and catalyzed cyclizations to form heterocycles.

Iron-Catalyzed Transannulation

Under FeCl₃ catalysis in CH₃CN at 60°C, the enone reacts with furans to yield fused tricyclic structures :

Photochemical [2+2] Cycloaddition

UV irradiation induces dimerization via the enone’s conjugated system, forming cyclobutane derivatives .

Oxidation

-

Furan Ring Oxidation : MnO₂ in acetone oxidizes the 5-methylfuran moiety to a γ-lactone.

-

Enone Epoxidation : m-CPBA in CH₂Cl₂ generates an epoxide at the α,β-position .

Reduction

-

Ketone Reduction : NaBH₄/MeOH reduces the carbonyl to a secondary alcohol .

-

Double Bond Hydrogenation : H₂/Pd-C saturates the enone to a propane backbone.

Demethylation and Functional Group Interconversion

The methoxy groups undergo demethylation under strong acidic (e.g., BBr₃/CH₂Cl₂) or basic conditions (e.g., NaOH/H₂O), yielding catechol derivatives . For example:

Biological Activity-Driven Modifications

While not purely synthetic, the compound’s anti-inflammatory and antioxidant properties correlate with its ability to:

Scientific Research Applications

Biological Activities

Chalcones, including (2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, exhibit a range of biological activities:

1. Antioxidant Activity

- Chalcones are recognized for their ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing various diseases linked to oxidative damage.

2. Anticancer Properties

- Research indicates that chalcones can inhibit cancer cell proliferation and induce apoptosis in various cancer types. Studies have shown that (2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one may exhibit similar effects through modulation of signaling pathways involved in cell survival and death.

3. Anti-inflammatory Effects

- The compound may also possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. This application is particularly relevant in the treatment of chronic inflammatory diseases.

Therapeutic Applications

Given its diverse biological activities, this compound has potential applications in several therapeutic areas:

1. Cancer Therapy

- Due to its anticancer properties, this chalcone could be developed as a lead compound for new anticancer drugs. Ongoing research aims to elucidate its mechanisms of action and optimize its efficacy.

2. Antioxidant Supplements

- The antioxidant capacity of this compound suggests its potential use in dietary supplements aimed at enhancing health and preventing oxidative stress-related diseases.

3. Anti-inflammatory Drugs

- The anti-inflammatory effects could lead to the development of new treatments for conditions such as arthritis or inflammatory bowel disease.

Mechanism of Action

The mechanism of action of (2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with receptors: Modulating the activity of receptors on cell surfaces or within cells.

Affecting gene expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: In Vivo Antinociceptive Activity

Table 2: Computational Docking Scores

| Compound | Target (PDB ID) | Binding Energy (kcal/mol) |

|---|---|---|

| DMFP | TRPV1 (3J5Q) | -8.2 |

| (E)-4-aminophenyl chalcone | PfFd-PfFNR (1TJK) | -9.5 |

| Quercetin | NF-κB (1SVC) | -7.8 |

Q & A

How can the synthesis of (2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one be optimized to improve yield and stereoselectivity?

Methodological Answer:

The Claisen-Schmidt condensation is typically employed for chalcone derivatives. Key parameters include:

- Catalyst selection: Use NaOH or KOH in ethanol/water mixtures for base-catalyzed aldol condensation. For acid-sensitive substrates, consider Lewis acids like BF₃·Et₂O .

- Reaction temperature: Controlled heating (60–80°C) minimizes side reactions like retro-aldol processes.

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves E/Z isomers. Crystallization in ethanol can enhance stereochemical purity .

What advanced spectroscopic and crystallographic techniques confirm the E-configuration and molecular geometry of this compound?

Methodological Answer:

- XRD analysis: Single-crystal X-ray diffraction (e.g., CCDC deposition) provides bond angles and torsion angles, confirming the E-configuration via the α,β-unsaturated ketone geometry. Non-classical C–H···O/N interactions stabilize the crystal lattice .

- NMR spectroscopy: H NMR coupling constants ( Hz) indicate trans-vinylic protons. NOESY can detect spatial proximity between the 2,3-dimethoxyphenyl and 5-methylfuran groups .

How do DFT calculations correlate with experimental data for electronic properties and reactivity?

Methodological Answer:

- B3LYP/6-311++G(d,p) basis sets calculate HOMO-LUMO gaps, electrophilicity index, and Fukui functions. Compare theoretical λmax (UV-Vis) with experimental data; deviations <10 nm validate the computational model .

- Natural Bond Orbital (NBO) analysis: Identifies hyperconjugative interactions (e.g., methoxy → aromatic ring) influencing charge distribution and reactivity .

What experimental design is recommended for evaluating antimicrobial activity, and how can contradictory data be resolved?

Methodological Answer:

- Agar dilution assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 25–100 µg/mL. Include positive controls (e.g., ciprofloxacin) and solvent blanks.

- Data contradictions: Address discrepancies (e.g., variable zone-of-inhibition sizes) via triplicate trials under standardized conditions (pH, temperature). Use statistical tools like ANOVA to assess significance .

How do the 2,3-dimethoxy and 5-methylfuran substituents influence intermolecular interactions in the solid state?

Methodological Answer:

- C–H···π interactions: The 2,3-dimethoxyphenyl group engages in edge-to-face interactions with adjacent furan rings, stabilizing the crystal lattice.

- Methyl group sterics: The 5-methylfuran substituent reduces rotational freedom, favoring planar conformations that enhance π-stacking .

What mechanistic insights link the compound’s electronic structure to its bioactivity?

Methodological Answer:

- Electron-deficient enone system: The α,β-unsaturated ketone acts as a Michael acceptor, reacting with thiol groups in microbial enzymes (e.g., glutathione reductase).

- Methoxy donor effects: Electron-donating methoxy groups increase HOMO density, enhancing interactions with bacterial membrane proteins .

How can substituent modifications (e.g., halogenation of the furan ring) alter physicochemical properties?

Methodological Answer:

- Halogen introduction (e.g., Br at the 5-position): Increases molecular weight and lipophilicity (logP), improving membrane permeability. Monitor via HPLC retention times.

- Impact on reactivity: Electron-withdrawing halogens reduce HOMO energy, potentially lowering antimicrobial efficacy but enhancing photostability .

What strategies validate the compound’s stability under physiological conditions for in vitro studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.